(R)-4-(2-(4-Amino-1,2,5-oxadiazol-3-YL)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-C]pyridin-4-YL)-2-methylbut-3-YN-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(R)-4-(2-(4-Amino-1,2,5-oxadiazol-3-YL)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-C]pyridin-4-YL)-2-methylbut-3-YN-2-OL” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including an oxadiazole ring, an imidazopyridine core, and a piperidine moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(R)-4-(2-(4-Amino-1,2,5-oxadiazol-3-YL)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-C]pyridin-4-YL)-2-methylbut-3-YN-2-OL” involves multiple steps, each requiring specific reagents and conditions:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable hydrazide with a nitrile oxide.
Construction of the Imidazopyridine Core: This step involves the condensation of a pyridine derivative with an imidazole precursor under acidic or basic conditions.
Attachment of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution or reductive amination.
Final Assembly: The final step involves coupling the intermediate compounds through a series of reactions, such as Sonogashira coupling, to form the complete molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: Reduction reactions can target the oxadiazole ring or the imidazopyridine core.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms.
Medicine
Potential medical applications include the development of new pharmaceuticals targeting specific enzymes or receptors. The compound’s multiple functional groups allow for fine-tuning of its pharmacokinetic and pharmacodynamic properties.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “(R)-4-(2-(4-Amino-1,2,5-oxadiazol-3-YL)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-C]pyridin-4-YL)-2-methylbut-3-YN-2-OL” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol
- 4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-piperidin-3-ylmethoxy]-1H-imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol
Uniqueness
The uniqueness of “(R)-4-(2-(4-Amino-1,2,5-oxadiazol-3-YL)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-C]pyridin-4-YL)-2-methylbut-3-YN-2-OL” lies in its specific combination of functional groups and stereochemistry. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(3R)-piperidin-3-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O3/c1-4-28-18-15(30-12-13-6-5-9-23-10-13)11-24-14(7-8-21(2,3)29)16(18)25-20(28)17-19(22)27-31-26-17/h11,13,23,29H,4-6,9-10,12H2,1-3H3,(H2,22,27)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPGFQWBCSZGEL-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=C2OCC3CCCNC3)C#CC(C)(C)O)N=C1C4=NON=C4N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C(=NC=C2OC[C@@H]3CCCNC3)C#CC(C)(C)O)N=C1C4=NON=C4N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.